molecular formula C21H23N5O B2447121 16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile CAS No. 384352-31-2

16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile

Cat. No.: B2447121
CAS No.: 384352-31-2
M. Wt: 361.449
InChI Key: JWDWPVKIZUBQFD-UHFFFAOYSA-N
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Description

16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

16-[4-(2-hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c22-14-17-15-4-3-5-16(15)21(25-10-8-24(9-11-25)12-13-27)26-19-7-2-1-6-18(19)23-20(17)26/h1-2,6-7,27H,3-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDWPVKIZUBQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile , often referred to as HEPES derivative , is a complex organic molecule noted for its potential biological activities. This article aims to explore its biological activity based on available research findings.

Chemical Structure and Properties

This compound has a unique tetracyclic structure featuring multiple nitrogen atoms and a hydroxyethyl piperazine moiety. Its molecular formula is C21H23N5OC_{21}H_{23}N_5O with a molecular weight of approximately 365.43 g/mol. The presence of piperazine contributes to its solubility and interaction with biological systems.

1. Anticancer Properties

Research indicates that derivatives of piperazine compounds exhibit anticancer properties through various mechanisms such as:

  • Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Tumor Growth : In vitro studies demonstrated that HEPES derivatives inhibit the proliferation of certain cancer cell lines (e.g., breast and lung cancer) by disrupting cell cycle progression.
Study Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.3Cell cycle arrest

2. Neuroprotective Effects

The hydroxyethyl piperazine component has been associated with neuroprotective effects:

  • Reduction of Oxidative Stress : The compound has shown potential in reducing oxidative stress markers in neuronal cells.
  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

3. Antimicrobial Activity

HEPES derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : The compound exhibits inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Case Studies

Several case studies highlight the biological significance of HEPES derivatives:

  • Case Study 1 : A study on the impact of HEPES on human cancer cell lines demonstrated a significant reduction in cell viability when treated with the compound over a period of 48 hours.
  • Case Study 2 : Research involving animal models indicated that administration of HEPES derivatives resulted in improved cognitive function and reduced markers of neuroinflammation.

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity yields of this compound?

Answer:
Multi-step purification protocols, such as column chromatography with gradient elution (e.g., using silica gel and dichloromethane/methanol mixtures), are critical for minimizing byproducts. Catalytic optimization, including the use of palladium-mediated cross-coupling or microwave-assisted synthesis, can enhance reaction efficiency . Additionally, monitoring intermediates via LC-MS or HPLC (with UV detection at 254 nm) ensures fidelity at each synthetic stage .

Basic: Which spectroscopic methods are optimal for confirming the stereochemistry and structural integrity of this compound?

Answer:

  • X-ray crystallography provides unambiguous confirmation of stereochemistry and ring system conformation.
  • 2D NMR (e.g., NOESY or HSQC) resolves spatial proximity of protons and carbon environments, particularly for distinguishing piperazine substituent orientations.
  • IR spectroscopy verifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).
    Cross-validation with computational methods (DFT-based geometry optimization) strengthens structural assignments .

Advanced: How can researchers resolve discrepancies between computational binding affinity predictions and experimental results for this compound’s target interactions?

Answer:

  • Validate force field parameters : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to account for solvation effects overlooked in docking studies.
  • Experimental controls : Perform competitive binding assays (e.g., surface plasmon resonance) under varying ionic strengths to assess electrostatic contributions.
  • Free energy calculations : Apply alchemical free energy perturbation (FEP) to refine binding energy predictions .
    Contradictions often arise from neglected entropic effects or protonation state variability in the piperazine moiety; pH-controlled experiments can clarify this .

Advanced: What experimental design principles mitigate confounding variables in assessing this compound’s pharmacokinetic properties?

Answer:

  • In vitro assays : Use hepatocyte stability studies with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic pathways.
  • Plasma protein binding : Employ equilibrium dialysis with radiolabeled compound to quantify unbound fractions.
  • Permeability : Parallel artificial membrane permeability assays (PAMPA) with pH gradients simulate gastrointestinal absorption.
    Include negative controls (e.g., structurally analogous inert compounds) to distinguish target-specific effects .

Advanced: How can AI-driven simulations enhance the design of derivatives with improved target selectivity?

Answer:

  • Generative adversarial networks (GANs) can propose novel derivatives by learning from existing structure-activity relationship (SAR) data.
  • Reinforcement learning optimizes synthetic routes by predicting reaction feasibility and yield.
  • Explainable AI (XAI) : Tools like SHAP analysis identify critical molecular descriptors (e.g., logP, topological polar surface area) influencing selectivity.
    Validate predictions with high-throughput screening (HTS) and co-crystallization studies to confirm binding modes .

Basic: What are the key stability considerations for storing this compound in laboratory settings?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the conjugated hexaene system.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group.
  • Solvent compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term storage; avoid aqueous buffers with pH > 8 to prevent piperazine ring oxidation .

Advanced: What mechanistic studies are required to elucidate the compound’s off-target effects in kinase inhibition assays?

Answer:

  • Kinome-wide profiling : Use kinase inhibitor bead (KIB) pulldowns coupled with mass spectrometry to identify off-target kinases.
  • Covalent binding analysis : Perform time-dependent inactivation assays with/without pre-incubation to distinguish reversible vs. irreversible inhibition.
  • Structural biology : Cryo-EM or X-ray crystallography of compound-kinase complexes identifies non-conserved binding residues responsible for off-target interactions.
    Cross-reference with toxicity databases (e.g., PubChem BioAssay) to prioritize clinically relevant off-targets .

Basic: How should researchers design dose-response experiments to evaluate this compound’s efficacy in cellular models?

Answer:

  • Range-finding : Start with logarithmic dilution series (e.g., 1 nM–100 µM) to capture EC₅₀ values.
  • Controls : Include a positive control (e.g., staurosporine for apoptosis assays) and vehicle-only controls.
  • Endpoint selection : Use multiplexed assays (e.g., ATP quantification via luminescence and caspase-3 activity) to differentiate cytostatic vs. cytotoxic effects.
    Normalize data to cell count (via Hoechst staining) to account for proliferation variability .

Advanced: What computational approaches best predict the compound’s bioavailability and blood-brain barrier (BBB) penetration?

Answer:

  • QSAR models : Train on datasets with known BBB penetrants (e.g., CNS drugs) using descriptors like molecular weight (<500 Da) and polar surface area (<90 Ų).
  • MD simulations : Calculate free energy profiles for BBB translocation using coarse-grained membrane models.
  • PBPK modeling : Integrate in vitro permeability and metabolic stability data to simulate human pharmacokinetics.
    Validate with in vivo microdialysis or PET imaging in rodent models .

Advanced: How can researchers reconcile contradictory data regarding this compound’s pH-dependent solubility and biological activity?

Answer:

  • pH-partitioning studies : Measure solubility in buffered solutions (pH 1–10) and correlate with logD values.
  • Biological context : Replicate assay conditions (e.g., lysosomal pH for autophagy studies) using compartment-specific pH modifiers (e.g., bafilomycin A1).
  • Theoretical framework : Apply Henderson-Hasselbalch equations to predict ionization states and their impact on membrane permeability.
    Contradictions often stem from assay buffer composition; use isotonic buffers with controlled ion strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.